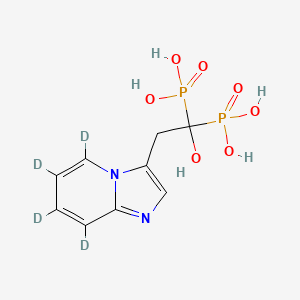
Minodronic acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Minodronic acid-d4 is a deuterated compound of Minodronic acid, which is a third-generation bisphosphonate. It is primarily used in scientific research for its anticancer properties and its role in the treatment of osteoporosis. The compound is known for its ability to inhibit the proliferation of cancer cells and induce apoptosis .
Preparation Methods
The preparation of Minodronic acid involves several steps:
Acetal Hydrolysis: The process begins with the acetal hydrolysis of a precursor compound to obtain an intermediate compound.
Closed-loop Treatment and Hydrolysis: The intermediate compound undergoes closed-loop treatment and hydrolysis with 2-aminopyridine to form another intermediate.
Phosphorylation: The final step involves the phosphorylation of the intermediate to produce Minodronic acid.
Industrial production methods are designed to avoid highly toxic reagents and ensure mild and controllable reaction conditions. This makes the process suitable for large-scale production .
Chemical Reactions Analysis
Minodronic acid-d4 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups.
Substitution Reactions: Common reagents used in these reactions include thionyl chloride and phosphorus trichloride.
Major Products: The primary products formed from these reactions are intermediates that eventually lead to the synthesis of Minodronic acid.
Scientific Research Applications
Minodronic acid-d4 has a wide range of applications in scientific research:
Mechanism of Action
Minodronic acid-d4 exerts its effects by inhibiting farnesyl pyrophosphate synthase activity. This enzyme is crucial for the biosynthesis of isoprenoid lipids, which are essential for the post-translational modification of small GTPase signaling proteins. By inhibiting this enzyme, this compound disrupts the function of these proteins, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Minodronic acid-d4 is unique compared to other bisphosphonates due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. Similar compounds include:
Alendronic acid: Another bisphosphonate used for osteoporosis treatment, but less effective in inhibiting bone resorption compared to Minodronic acid.
Etidronic acid: A first-generation bisphosphonate with lower efficacy in bone resorption inhibition.
Pamidronic acid: Used for treating hypercalcemia and bone metastases but has a different mechanism of action.
This compound stands out due to its higher efficacy and unique labeling, making it a valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C9H12N2O7P2 |
|---|---|
Molecular Weight |
326.17 g/mol |
IUPAC Name |
[1-hydroxy-1-phosphono-2-(5,6,7,8-tetradeuterioimidazo[1,2-a]pyridin-3-yl)ethyl]phosphonic acid |
InChI |
InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)/i1D,2D,3D,4D |
InChI Key |
VMMKGHQPQIEGSQ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C2=NC=C(N2C(=C1[2H])[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


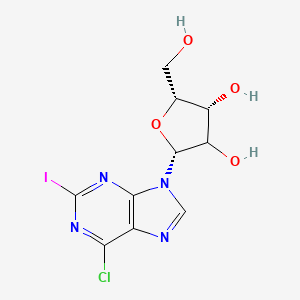
![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)




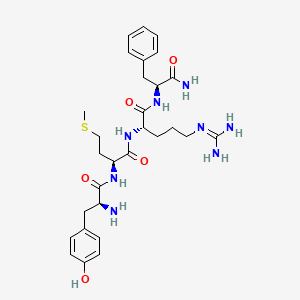


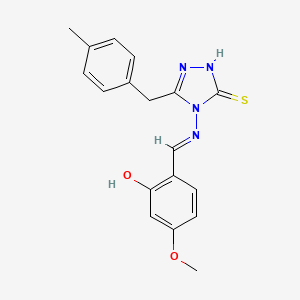
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398648.png)

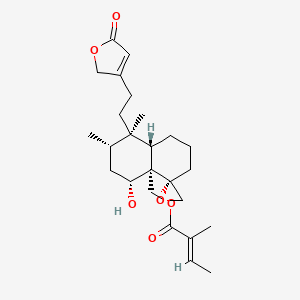
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
